dl-Alanyl-dl-serine

Description

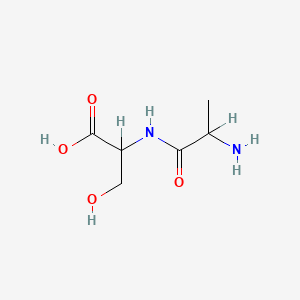

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952884 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3062-19-9, 3303-41-1 | |

| Record name | Alanylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3062-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3062-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of dl-Alanyl-dl-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological relevance of the dipeptide dl-alanyl-dl-serine. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and potential applications of this molecule. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of associated biological pathways and experimental workflows to facilitate a deeper understanding of dl-alanyl-dl-serine.

Chemical and Physical Properties

dl-Alanyl-dl-serine (CAS Number: 1999-26-4) is a dipeptide composed of a racemic mixture of alanine and serine residues. Its zwitterionic nature, arising from the presence of both an amino group and a carboxylic acid group, contributes to its solubility in aqueous solutions.[1] The presence of a hydroxyl group on the serine residue allows for hydrogen bonding, influencing its physical properties and potential biological interactions.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| CAS Number | 1999-26-4 | [2] |

| Synonyms | Alanylserine, N-DL-Alanyl-DL-serine | [3] |

| IUPAC Name | 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | [3] |

Physical Properties

The physical properties of dl-alanyl-dl-serine are summarized in the table below. It is important to note that some of these values are predicted, as experimental data for this specific racemic dipeptide is limited in publicly available literature.

| Property | Value | Notes | Source |

| Melting Point | 209-214 °C (decomposition) | Predicted | [4] |

| Boiling Point | 486.7 ± 45.0 °C | Predicted | [4] |

| Density | 1.354 ± 0.06 g/cm³ | Predicted | [4] |

| Solubility | Soluble in water | Qualitative | [1] |

| pKa | 2.98 ± 0.10 | Predicted | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of dl-alanyl-dl-serine. The following data has been reported:

-

¹H NMR: Spectral data is available and can be used to identify the different protons in the molecule.

-

¹³C NMR: The carbon spectrum provides information on the carbon framework of the dipeptide.

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups such as the amide, carboxylic acid, and hydroxyl groups.

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[3]

Experimental Protocols

This section outlines the general methodologies for the synthesis, purification, and analysis of dl-alanyl-dl-serine, based on standard peptide chemistry techniques.

Synthesis

2.1.1. Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like dl-alanyl-dl-serine is Solid-Phase Peptide Synthesis (SPPS). A representative workflow is as follows:

-

Resin Preparation: An appropriate resin (e.g., Wang resin) is selected and prepared. The C-terminal amino acid, serine, with its amino group protected (e.g., with Fmoc) and its side chain protected (e.g., with a tert-butyl group), is attached to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of serine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next amino acid, alanine, also with its N-terminus protected with Fmoc, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form the peptide bond with the deprotected serine.

-

Final Deprotection and Cleavage: After the dipeptide is formed, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting group on serine is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

2.1.2. Solution-Phase Synthesis

Alternatively, dl-alanyl-dl-serine can be synthesized in solution.[5][6] This involves the coupling of protected alanine and serine amino acids in a suitable solvent, followed by deprotection steps.

-

Protection: The amino group of alanine and the carboxylic acid group of serine are protected to prevent unwanted side reactions. The side chain of serine is also typically protected.

-

Coupling: The protected amino acids are coupled using a coupling agent to form the dipeptide.

-

Deprotection: The protecting groups are removed to yield the final dl-alanyl-dl-serine product.

Purification

The crude dipeptide obtained from synthesis is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for peptide purification.

-

Mobile Phase: A gradient of water and a more organic solvent like acetonitrile, both typically containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptide.

-

Detection: The peptide is detected by monitoring the absorbance at a specific wavelength, usually 214 or 280 nm.

-

Fraction Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.

Analysis

The purity and identity of the synthesized dl-alanyl-dl-serine can be confirmed by analytical RP-HPLC and mass spectrometry.

-

Analytical RP-HPLC: A small amount of the purified product is injected onto an analytical HPLC system to assess its purity.

-

Mass Spectrometry: This technique is used to confirm that the molecular weight of the synthesized product matches the expected molecular weight of dl-alanyl-dl-serine.

Biological Significance and Associated Pathways

dl-Alanyl-dl-serine and its constituent amino acids have roles in various biological processes.

D-Alanylation of Teichoic Acids in Gram-Positive Bacteria

In many Gram-positive bacteria, the cell wall contains teichoic acids that are modified with D-alanine. This process is crucial for the bacteria's survival and virulence. dl-Alanyl-dl-serine can be involved in this pathway, where D-alanine is incorporated into the teichoic acid structure. The enzyme D-alanyl carrier protein ligase (DltA) plays a key role in this process.

Caption: D-Alanylation of Teichoic Acid Pathway.

D-Serine as a Neuromodulator

The hydrolysis of dl-alanyl-dl-serine can release D-serine. D-serine is a significant co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By binding to the glycine site on the NMDA receptor, D-serine plays a crucial role in synaptic plasticity, learning, and memory.

Caption: D-Serine Signaling at the NMDA Receptor.

Experimental Workflow Visualization

The enzymatic synthesis of dl-alanyl-dl-serine can be a highly efficient process. The following diagram illustrates a typical workflow for this method.

Caption: Enzymatic Synthesis Workflow for Stereoisomers.

Conclusion

dl-Alanyl-dl-serine is a dipeptide with properties that make it of interest to various scientific disciplines. Its chemical characteristics, defined by its amino acid constituents, and its involvement in significant biological pathways highlight its importance. This guide has provided a foundational understanding of dl-alanyl-dl-serine, offering a starting point for further research and development. The methodologies for its synthesis and analysis are well-established in the field of peptide chemistry, allowing for its preparation and characterization in a laboratory setting. As research continues, a deeper understanding of the specific roles and applications of this and similar dipeptides is anticipated.

References

- 1. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-ALANYL-DL-SERINE | 3062-19-9 [amp.chemicalbook.com]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

dl-Alanyl-dl-serine molecular structure and formula

An In-depth Technical Guide to dl-Alanyl-dl-serine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies for the dipeptide dl-Alanyl-dl-serine. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Formula

dl-Alanyl-dl-serine is a dipeptide, an organic compound formed from two alpha-amino acids, alanine and serine, joined by a peptide bond.[1] The "dl" prefix indicates that it is a racemic mixture, containing both D and L stereoisomers of both alanine and serine. Its IUPAC name is 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid.[2]

The molecular formula for dl-Alanyl-dl-serine is C₆H₁₂N₂O₄.[1][2][3][4] The presence of a hydroxyl (-OH) group from the serine residue gives the molecule unique reactivity, allowing it to participate in hydrogen bonding.[1] Under physiological conditions, its amino (-NH₃⁺) and carboxylate (-COO⁻) groups are ionized, making it a zwitterionic compound soluble in aqueous environments.[1]

Data Presentation

The quantitative data for dl-Alanyl-dl-serine are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Properties of dl-Alanyl-dl-serine

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| CAS Number | 3062-19-9 | [1][2][3][4] |

| Canonical SMILES | CC(C(=O)NC(CO)C(=O)O)N | [1][3][4] |

| InChI | InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | [1][2][3] |

| IUPAC Name | 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -4.3 | [2][3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 176.07970687 Da | [2][3] |

| Topological Polar Surface Area | 113 Ų | [2][3] |

| Complexity | 182 | [2][3] |

| pKa (Predicted) | 2.98 ± 0.10 | [3] |

Mandatory Visualization

The following diagram illustrates the chemical structure of dl-Alanyl-dl-serine.

Caption: Molecular structure of dl-Alanyl-dl-serine.

Experimental Protocols

Industrial Synthesis via Enzymatic Resolution

Industrial-scale production of dl-Alanyl-dl-serine often utilizes enzymatic methods to resolve racemic precursors, which is noted for its high efficiency and waste minimization.[1]

Methodology:

-

N-acetylation of DL-serine: The process begins with the N-acetylation of the racemic DL-serine precursor. This reaction is conducted under alkaline conditions (pH 9–11) at a temperature below 30°C to produce N-acetyl-DL-serine.[1]

-

D-aminoacylase Hydrolysis: The N-acetyl-DL-serine is then subjected to hydrolysis using a D-specific aminoacylase. This step is performed at a pH of 7.9–8.2 and a temperature of 38–39°C for 48–72 hours. The outcome is the selective hydrolysis of the D-enantiomer, yielding D-serine and leaving N-acetyl-L-serine unreacted.[1]

-

Purification: The resulting D-serine is purified from the mixture using strong acidic cationic resin chromatography.[1]

-

L-aminoacylase Hydrolysis: The remaining N-acetyl-L-serine is subsequently hydrolyzed using an L-specific aminoacylase at a pH of 6.9–7.2 and a temperature of 38–39°C for 48–72 hours. This step yields L-serine.[1]

-

Peptide Synthesis: The separated D- and L-serine enantiomers, along with DL-alanine, can then be used in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), to produce dl-Alanyl-dl-serine.[1] This overall method achieves a total yield greater than 95% by recycling unhydrolyzed intermediates.[1]

Analytical Method for Enantiomeric Separation

To precisely quantify the D- and L-serine components derived from dl-Alanyl-dl-serine, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is employed.[1]

Methodology:

-

Derivatization: The sample containing the dipeptide is first hydrolyzed to its constituent amino acids. The resulting serine enantiomers are then derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This reaction creates diastereomeric isoindole derivatives, which are crucial for chiral separation.[1]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column. The different physicochemical properties of the diastereomers allow for their separation as they pass through the column.[1]

-

Detection and Quantification: An electrochemical detector (ECD) is used for the sensitive and precise quantification of the separated D- and L-serine derivatives.[1]

Biological Activity and Significance

dl-Alanyl-dl-serine demonstrates notable biological activity. In Gram-positive bacteria, it acts as a substrate for the D-alanyl carrier protein ligase (DltA).[1] This enzyme is integral to the modification of teichoic acids in the bacterial cell wall, a process that influences cell wall rigidity and contributes to antibiotic resistance.[1] Furthermore, upon hydrolysis, the released D-serine can function as an endogenous agonist for NMDA receptors within mammalian systems, playing a role in modulating neurotransmission and synaptic plasticity.[1]

References

Biological Activity of dl-Alanyl-dl-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of the dipeptide dl-Alanyl-dl-serine. The document focuses on its dual role as a potential modulator of bacterial cell wall synthesis and as a precursor to the neuromodulator D-serine in mammalian systems. This guide synthesizes available data on its mechanism of action, presents relevant quantitative data for related compounds, and provides detailed experimental protocols for the assessment of its biological effects. Visualizations of key pathways and experimental workflows are included to facilitate understanding.

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of a racemic mixture of alanine and serine residues. Its biological significance stems primarily from two distinct areas of interest: its interaction with the bacterial enzyme D-alanyl carrier protein ligase (DltA) and the in vivo hydrolysis of the dipeptide to release D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[1] This guide explores the current understanding of these biological activities, offering a technical resource for researchers investigating its potential as an antimicrobial agent or a modulator of neurotransmission.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of dl-Alanyl-dl-serine is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 3062-19-9 | [1] |

| IUPAC Name | 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | [2] |

| Synonyms | DL-Ala-DL-Ser, Alanylserine | [2] |

| Solubility | Soluble in water |

Biological Activity in Bacteria

The primary antibacterial target of interest for dl-Alanyl-dl-serine is the D-alanylation pathway of teichoic acids in Gram-positive bacteria. This pathway is crucial for bacterial cell wall integrity and virulence.

Mechanism of Action: Targeting D-alanyl Carrier Protein Ligase (DltA)

In Gram-positive bacteria, D-alanyl carrier protein ligase (DltA) is a key enzyme in the D-alanylation of lipoteichoic acids (LTAs).[3] This process involves the incorporation of D-alanine into the LTA structure, which reduces the net negative charge of the bacterial cell wall. This alteration in surface charge is a mechanism of resistance against cationic antimicrobial peptides. dl-Alanyl-dl-serine is a substrate for DltA, facilitating the incorporation of the D-alanyl-D-serine moiety into peptidoglycan structures, thereby influencing cell wall rigidity and potentially antibiotic resistance.[1]

Quantitative Data

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| D-Alanine | 0.45 ± 0.04 | 1.8 ± 0.03 | 4000 |

| L-Alanine | 18 ± 1.2 | 0.011 ± 0.0003 | 0.61 |

Data obtained from pyrophosphate-detection assays with recombinant S. aureus DltA.[3]

The significant difference in the catalytic efficiency (kcat/Km) between D-alanine and L-alanine highlights the stereospecificity of DltA. It is hypothesized that dl-Alanyl-dl-serine would be recognized by DltA, with the D-alanyl portion being the primary determinant for binding and catalysis.

Experimental Protocols

This protocol is adapted from the methodology used to determine the kinetic parameters of S. aureus DltA.[3]

Objective: To determine the kinetic parameters (Km and Vmax) of DltA with dl-Alanyl-dl-serine as a substrate.

Principle: The adenylation activity of DltA is measured by quantifying the production of pyrophosphate (PPi). The reaction is coupled to an inorganic pyrophosphatase, and the resulting phosphate is detected.

Materials:

-

Recombinant DltA enzyme

-

dl-Alanyl-dl-serine

-

ATP

-

Inorganic pyrophosphatase

-

Tris-HCl buffer

-

MgCl₂

-

KCl

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 5 µM recombinant DltA, 5 units/mL inorganic pyrophosphatase, 5 mM ATP, 10 mM MgCl₂, 100 mM KCl in 50 mM Tris-HCl buffer (pH 7.4).

-

Prepare serial dilutions of dl-Alanyl-dl-serine in the reaction buffer.

-

Initiate the reaction by adding varying concentrations of the dl-Alanyl-dl-serine substrate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength for the chosen detection reagent.

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

This protocol follows the general principles of the Mueller-Hinton broth microdilution method.[4][5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of dl-Alanyl-dl-serine against Gram-positive bacteria.

Materials:

-

dl-Alanyl-dl-serine

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare a stock solution of dl-Alanyl-dl-serine in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the dl-Alanyl-dl-serine stock solution in MHB directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the dipeptide dilutions with the standardized bacterial suspension.

-

Include a positive control (bacteria in MHB without the dipeptide) and a negative control (MHB only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of dl-Alanyl-dl-serine that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Visualization

Figure 1: D-alanylation pathway of lipoteichoic acid in Gram-positive bacteria.

Figure 2: Experimental workflow for assessing the biological activity of dl-Alanyl-dl-serine.

Biological Activity in Mammalian Systems

In mammalian systems, the biological activity of dl-Alanyl-dl-serine is primarily indirect and attributed to its hydrolysis product, D-serine.

Mechanism of Action: Role of D-serine as an NMDA Receptor Co-agonist

Following administration, dl-Alanyl-dl-serine can be hydrolyzed by peptidases into its constituent amino acids, D/L-alanine and D/L-serine. D-serine is a potent and selective endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate and a co-agonist (like D-serine or glycine) is required for the activation of the NMDA receptor, which is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Therefore, dl-Alanyl-dl-serine can be considered a pro-drug for D-serine, potentially increasing its bioavailability in the central nervous system.

Quantitative Data

There is no direct quantitative data available for the interaction of dl-Alanyl-dl-serine with NMDA receptors. The activity is dependent on its hydrolysis and the subsequent binding of D-serine.

Signaling Pathway Visualization

Figure 3: D-serine mediated NMDA receptor signaling pathway.

Conclusion

dl-Alanyl-dl-serine presents a compelling subject for further research due to its dual potential as an antimicrobial agent targeting the bacterial cell wall and as a pro-drug for the neuromodulator D-serine. While direct quantitative data on its interaction with its bacterial target, DltA, is currently lacking, the experimental protocols outlined in this guide provide a clear path for future investigations. The established role of its hydrolysis product, D-serine, in NMDA receptor signaling underscores its potential for applications in neuroscience. This technical guide serves as a comprehensive resource to stimulate and support further research into the multifaceted biological activities of dl-Alanyl-dl-serine.

References

- 1. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]

- 2. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural and functional analysis of the d-alanyl carrier protein ligase DltA from Staphylococcus aureus Mu50 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tmmedia.in [tmmedia.in]

- 7. micromasterlab.com [micromasterlab.com]

An In-depth Technical Guide to the Synthesis of dl-Alanyl-dl-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-serine is a dipeptide of interest in various research and development sectors, particularly due to its composition of both D and L-amino acids. This technical guide provides a comprehensive overview of the primary synthesis pathways for dl-Alanyl-dl-serine, with a focus on enzymatic resolution and solid-phase peptide synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for laboratory and industrial applications.

Introduction

dl-Alanyl-dl-serine (CAS 3062-19-9) is a dipeptide composed of one molecule of alanine and one molecule of serine, existing as a racemic mixture of its stereoisomers.[1][2] Its molecular formula is C₆H₁₂N₂O₄, and it has a molecular weight of 176.17 g/mol .[1][3] The presence of both D- and L-amino acid configurations within its structure presents unique opportunities and challenges in its synthesis and application. Dipeptides containing D-amino acids are known for their increased resistance to enzymatic degradation, a property that is highly valuable in drug development.[4] This guide details the principal methodologies for the synthesis of dl-Alanyl-dl-serine, providing in-depth protocols for both enzymatic and chemical approaches.

Synthesis Pathways and Methodologies

The synthesis of dl-Alanyl-dl-serine can be broadly categorized into two main approaches: enzymatic synthesis, which offers high stereoselectivity and yield, and chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), which provides versatility.

Enzymatic Synthesis via Resolution of N-Acetyl-dl-serine

A highly efficient industrial-scale method for producing enantiomerically pure alanyl-serine dipeptides, which can be combined to form dl-Alanyl-dl-serine, involves the enzymatic resolution of N-acetyl-dl-serine. This patented method boasts a total yield exceeding 95% by recycling unhydrolyzed intermediates.[3] The general pathway involves the acylation of the racemic amino acid, followed by stereospecific enzymatic hydrolysis.

Overall Synthesis Pathway:

Quantitative Data for Enzymatic Synthesis:

| Step | Process | Key Parameters | Outcome | Yield |

| 1 | N-acetylation of dl-Serine | Alkaline pH (9-11), <30°C | N-acetyl-dl-serine | >98% |

| 2 | D-Aminoacylase Hydrolysis | pH 7.9-8.2, 38-39°C, 48-72h | D-Serine + N-acetyl-L-serine | >95% (for D-Serine) |

| 3 | Cationic Resin Chromatography | Strong acidic resin | Purified D-Serine | >99% purity |

| 4 | L-Aminoacylase Hydrolysis | pH 6.9-7.2, 38-39°C, 48-72h | L-Serine + unhydrolyzed residue | >95% (for L-Serine) |

| 5 | Peptide Coupling | Standard coupling reagents | dl-Alanyl-dl-serine | Variable |

Experimental Protocol for Enzymatic Resolution:

-

N-acetylation of dl-Serine:

-

Dissolve dl-Serine in an aqueous solution.

-

Adjust the pH to 9-11 using a suitable base (e.g., NaOH).

-

Maintain the temperature below 30°C.

-

Slowly add acetic anhydride to the solution while maintaining the pH.

-

Monitor the reaction completion using TLC or HPLC.

-

The resulting solution contains N-acetyl-dl-serine.

-

-

Enzymatic Hydrolysis (D-Aminoacylase):

-

Adjust the pH of the N-acetyl-dl-serine solution to 7.9-8.2.

-

Add D-aminoacylase to the solution.

-

Incubate at 38-39°C for 48-72 hours with gentle agitation.

-

The enzyme will selectively hydrolyze N-acetyl-D-serine to D-Serine.

-

-

Purification of D-Serine:

-

Pass the reaction mixture through a strong acidic cation exchange resin column.

-

D-Serine will be retained on the resin.

-

Elute the D-Serine using an appropriate buffer (e.g., aqueous ammonia).

-

The unhydrolyzed N-acetyl-L-serine will pass through the column and can be collected for the next step.

-

-

Enzymatic Hydrolysis (L-Aminoacylase):

-

Take the collected N-acetyl-L-serine solution and adjust the pH to 6.9-7.2.

-

Add L-aminoacylase.

-

Incubate at 38-39°C for 48-72 hours.

-

The enzyme will hydrolyze N-acetyl-L-serine to L-Serine.

-

-

Peptide Coupling:

-

The resulting D-Serine and L-Serine can then be coupled with dl-Alanine using standard peptide coupling methods to yield the desired dl-Alanyl-dl-serine.

-

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a versatile, albeit potentially lower-yielding for simple dipeptides on an industrial scale, alternative for synthesizing dl-Alanyl-dl-serine. The Fmoc/tBu strategy is a commonly employed method.

SPPS Workflow:

Experimental Protocol for SPPS:

-

Resin Preparation:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

-

-

First Amino Acid Loading:

-

Dissolve Fmoc-dl-Ser(tBu)-OH and diisopropylethylamine (DIPEA) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin with DCM and methanol.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling:

-

Activate Fmoc-dl-Ala-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described above.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR.

-

Quantitative Data for SPPS:

| Parameter | Typical Value |

| Coupling Efficiency | >99% per step |

| Overall Crude Yield | 70-90% |

| Purity after HPLC | >95-98% |

Characterization

The synthesized dl-Alanyl-dl-serine should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₄ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 3062-19-9 |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The NMR spectra provide information about the chemical environment of the protons and carbons in the molecule, confirming the dipeptide structure.[1][2][5]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide. The expected [M+H]⁺ ion is at m/z 177.087.[1]

Biological Context and Potential Applications

While specific signaling pathways directly involving dl-Alanyl-dl-serine are not extensively documented in mammalian systems, the presence of a D-amino acid is significant. Dipeptides containing D-amino acids often exhibit increased stability against enzymatic degradation by proteases.[4]

In bacteria, D-alanyl-D-alanine is a crucial component of the peptidoglycan cell wall. The enzymes involved in its synthesis, such as D-alanine-D-alanine ligase, are well-characterized and are targets for antibiotics. dl-Alanyl-dl-serine can interact with D-alanyl carrier protein ligase (DltA), which is involved in the modification of teichoic acids in the cell walls of Gram-positive bacteria.[3] This interaction can influence cell wall rigidity and antibiotic resistance.

The metabolic fate of dipeptides in mammalian systems generally involves uptake by peptide transporters, followed by intracellular hydrolysis into their constituent amino acids.[6] The resulting D- and L-amino acids then enter their respective metabolic pathways. D-serine, a hydrolysis product, is a known endogenous agonist of NMDA receptors in the brain, playing a role in neurotransmission.[3]

Conclusion

The synthesis of dl-Alanyl-dl-serine can be effectively achieved through both enzymatic and chemical methods. The enzymatic resolution of N-acetyl-dl-serine offers a high-yield and stereospecific route suitable for large-scale production. Solid-phase peptide synthesis provides a versatile laboratory-scale method. The choice of method will depend on the desired scale, purity requirements, and available resources. The unique properties conferred by the D-amino acid component make dl-Alanyl-dl-serine and similar dipeptides valuable tools for research in drug development, microbiology, and neuroscience. This guide provides the foundational knowledge and protocols to enable researchers to synthesize and utilize this dipeptide in their studies.

References

- 1. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DL-ALANYL-DL-SERINE(3062-19-9) 13C NMR spectrum [chemicalbook.com]

- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of D-Alanyl-D-serine: A Hallmark of Vancomycin Resistance in Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of D-amino acids in various biological systems has challenged the long-held dogma of L-amino acid exclusivity in proteins and peptides. While once considered anomalies, D-amino acids are now recognized as crucial components in a range of organisms, from bacteria to mammals, playing significant roles in physiology and metabolism. This guide focuses on the natural occurrence of a specific D-amino acid-containing dipeptide, D-Alanyl-D-serine. While the free form of this dipeptide is not widely documented in nature, it is a critical structural component of the bacterial cell wall in certain species, particularly in the context of antibiotic resistance. This whitepaper provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for D-Alanyl-D-serine, a key player in the mechanism of vancomycin resistance.

Natural Occurrence of D-Alanyl-D-serine

The primary and most well-documented natural occurrence of D-Alanyl-D-serine is as the terminal dipeptide of peptidoglycan precursors in the cell walls of certain Gram-positive bacteria. This is particularly significant in strains that have developed resistance to glycopeptide antibiotics like vancomycin. In susceptible bacteria, the peptidoglycan stem peptide typically terminates in D-Alanyl-D-alanine, which is the binding site for vancomycin. However, in resistant strains, such as Enterococcus gallinarum, Enterococcus casseliflavus, and certain vancomycin-resistant strains of Enterococcus faecalis and Clostridioides difficile, the terminal D-alanine is replaced with a D-serine, forming a D-Alanyl-D-serine terminus[1][2]. This substitution is the basis for vancomycin resistance in these organisms[1].

The presence of the hydroxyl group of D-serine instead of the methyl group of D-alanine introduces steric hindrance, which reduces the binding affinity of vancomycin for its target[1][3]. This modification allows the bacteria to continue cell wall synthesis even in the presence of the antibiotic.

Quantitative Data on D-Alanyl-D-serine and Vancomycin Resistance

The substitution of D-alanine with D-serine at the terminus of peptidoglycan precursors has a quantifiable impact on vancomycin efficacy. The following table summarizes key quantitative data related to this resistance mechanism.

| Parameter | Value | Significance | Source |

| Vancomycin Binding Affinity | |||

| Reduction in affinity for D-Ala-D-Ser vs. D-Ala-D-Ala | 6- to 7-fold decrease | This reduction in binding affinity is the molecular basis for low-level vancomycin resistance. | [1][2][3] |

| Reduction in affinity for D-Ala-D-Lac vs. D-Ala-D-Ala | ~1,000-fold decrease | For comparison, the D-Ala-D-Lac substitution confers a much higher level of vancomycin resistance. | [1][4] |

| Enzyme Kinetics (VanG Ligase) | |||

| Km for D-Ser | 248-fold lower than VanA for D-Lac | VanG has a high affinity for its substrate, D-serine. | [3] |

| Catalytic efficiency (kcat/Km) for D-Ala-D-Ser synthesis | >450-fold higher than VanA for D-Ala-D-Ser | VanG is highly efficient at synthesizing D-Alanyl-D-serine. | [3] |

| Peptidoglycan Precursor Composition | |||

| In E. faecium UCN71 (VanN-type resistance) | UDP-MurNAc-pentapeptide(Ala) and UDP-MurNAc-pentapeptide(Ser) in equal amounts, even without induction. | Indicates constitutive expression of the resistance genes. | [2] |

| In E. faecium BM4518 (transferable VanN) | Increased production of UDP-MurNAc-pentapeptide(Ser) upon vancomycin induction. | Demonstrates inducible resistance. | [2] |

Biosynthesis of D-Alanyl-D-serine-Containing Peptidoglycan

The synthesis of peptidoglycan precursors ending in D-Alanyl-D-serine is a sophisticated enzymatic pathway encoded by the van gene clusters (e.g., vanC, vanE, vanG, vanL, and vanN)[2][5]. This pathway is a prime example of a signaling and response system to antibiotic pressure.

The key steps in this biosynthetic pathway are:

-

Production of D-serine: The enzyme serine racemase (e.g., VanT) catalyzes the conversion of L-serine to D-serine[1][6]. This provides the necessary substrate for the subsequent ligation step.

-

Ligation of D-alanine and D-serine: A specific D-Alanyl-D-serine ligase (e.g., VanC, VanE, VanG) catalyzes the formation of the D-Alanyl-D-serine dipeptide[1][3].

-

Incorporation into Peptidoglycan Precursors: The D-Alanyl-D-serine dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide[D-Ser] precursor.

-

Elimination of Susceptible Precursors: To ensure effective resistance, the cell must eliminate the native peptidoglycan precursors ending in D-Alanyl-D-alanine. This is achieved by the action of a DD-carboxypeptidase (e.g., VanXYc) that cleaves the terminal D-alanine from the susceptible precursors[1].

Experimental Protocols

The identification and quantification of D-Alanyl-D-serine in bacterial cell walls require a multi-step experimental approach.

Protocol 1: Isolation of Bacterial Cell Wall (Peptidoglycan)

This protocol describes the purification of peptidoglycan sacculi from bacterial cultures.

-

Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic or stationary). Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a strong detergent, such as 4% sodium dodecyl sulfate (SDS), and boil for 30 minutes to lyse the cells and denature proteins[7][8].

-

Washing: Pellet the insoluble peptidoglycan by ultracentrifugation and wash repeatedly with sterile, purified water to remove the SDS and other soluble cellular components[9][10].

-

Enzymatic Digestion of Contaminants:

-

Treat the washed pellet with proteases (e.g., trypsin or Pronase E) to digest any remaining proteins that may be associated with the cell wall[10].

-

Treat with DNase and RNase to remove contaminating nucleic acids.

-

-

Final Washing and Lyophilization: Wash the purified peptidoglycan extensively with water to remove enzymes and digestion products. Lyophilize the final pellet for storage or further analysis.

Protocol 2: Analysis of Peptidoglycan Composition by HPLC

This protocol outlines the method for analyzing the muropeptide composition of the isolated peptidoglycan.

-

Enzymatic Digestion of Peptidoglycan: Resuspend the purified peptidoglycan in a suitable buffer and digest it into its constituent muropeptides using a muramidase, such as mutanolysin or cellosyl[8][10].

-

Reduction of Muramic Acid: Stop the digestion by boiling, and then reduce the terminal N-acetylmuramic acid residues to muramitol with sodium borohydride. This prevents the formation of anomers during HPLC analysis[8].

-

HPLC Separation:

-

Adjust the pH of the muropeptide solution to be compatible with the HPLC mobile phase.

-

Inject the sample onto a reversed-phase C18 HPLC column.

-

Separate the muropeptides using a gradient of an appropriate mobile phase, such as sodium phosphate buffer with an increasing concentration of methanol.

-

-

Detection and Quantification: Monitor the elution of muropeptides by UV absorbance at 202-210 nm. The identity of the peaks corresponding to muropeptides ending in D-Alanyl-D-serine can be confirmed by collecting the fractions and analyzing them by mass spectrometry. Quantification is achieved by integrating the peak areas and comparing them to known standards or by using molar extinction coefficients.

Conclusion

The natural occurrence of D-Alanyl-D-serine is a fascinating example of molecular adaptation in bacteria, providing a mechanism to circumvent the action of a last-resort antibiotic. Its presence as the terminus of peptidoglycan precursors in vancomycin-resistant strains highlights the intricate biochemical pathways that have evolved under selective pressure. For researchers in drug development, understanding the biosynthesis and role of D-Alanyl-D-serine is crucial for designing novel therapeutic strategies to combat antibiotic resistance. The detailed experimental protocols provided in this guide offer a framework for the investigation of this and other modifications to the bacterial cell wall, which remains a prime target for the development of new antimicrobial agents. The continued study of such resistance mechanisms is essential in the ongoing battle against infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]

- 6. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 8. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to dl-Alanyl-dl-serine (CAS: 3062-19-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dl-Alanyl-dl-serine, a dipeptide of significant interest in various scientific domains. This document collates its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in key biological pathways.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3062-19-9 | [2] |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| Predicted pKa | 2.98 ± 0.10 | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Soluble in water | [1] |

| Reference: dl-Serine Melting Point | 240 °C (decomposes) | [4][5] |

| Reference: dl-Serine Boiling Point | 394.8 ± 32.0 °C at 760 mmHg | [] |

| Reference: dl-Serine Water Solubility | 50.23 g/L at 25 °C | [4][5] |

Synthesis and Purification

dl-Alanyl-dl-serine can be synthesized through both enzymatic and chemical methods. Solid-phase peptide synthesis (SPPS) is a common and efficient chemical method.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of dl-Alanyl-dl-serine on a rink amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Ala-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Methanol

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 20 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

First Amino Acid Coupling (Serine):

-

Dissolve Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reversed-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of dl-Alanyl-dl-serine. Chiral chromatography or derivatization with a chiral reagent is necessary to separate the different stereoisomers.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol describes the analysis of dl-Alanyl-dl-serine using a C18 column. For enantiomeric separation, pre-column derivatization with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) would be required.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Dissolve the dl-Alanyl-dl-serine sample in the mobile phase starting condition (e.g., 95% A, 5% B).

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Data Acquisition: Record the chromatogram for 35-40 minutes.

-

Analysis: The dipeptide will elute as a single peak in an achiral separation. For enantiomeric separation, derivatization prior to injection will result in diastereomers that can be resolved on a standard C18 column.

Biological Significance and Signaling Pathways

The constituent amino acids of dl-Alanyl-dl-serine, particularly D-serine and D-alanine, play crucial roles in distinct biological processes.

D-Serine and NMDA Receptor Signaling

D-serine, which can be formed from the serine component, is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Its binding to the glycine site on the GluN1 subunit is essential for receptor activation, which is critical for synaptic plasticity, learning, and memory.

D-Alanylation of Teichoic Acids in Gram-Positive Bacteria

The D-alanine component of dl-Alanyl-dl-serine is a crucial element in the modification of teichoic acids in the cell walls of Gram-positive bacteria. The dltABCD operon encodes the enzymes responsible for this process, which modulates the net negative charge of the bacterial cell surface, impacting antibiotic resistance and virulence.

Applications and Research Interest

dl-Alanyl-dl-serine and its constituent amino acids are subjects of interest in several research areas:

-

Neuroscience: Due to the role of D-serine as an NMDA receptor modulator, there is interest in its potential therapeutic applications for neurological and psychiatric disorders.

-

Drug Development: The dipeptide can serve as a building block in the synthesis of more complex peptides and peptidomimetics with potential therapeutic properties.

-

Microbiology: The involvement of D-alanine in bacterial cell wall synthesis makes the enzymes in this pathway potential targets for novel antimicrobial agents.

This technical guide provides a foundational understanding of dl-Alanyl-dl-serine for professionals in research and drug development. The provided protocols and pathway diagrams serve as a starting point for further investigation and application of this versatile dipeptide.

References

The Metabolic Journey of dl-Alanyl-dl-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-serine, a dipeptide composed of both D- and L-isomers of alanine and serine, occupies a unique niche at the intersection of bacterial cell wall metabolism and mammalian neurotransmission. While not a direct component of canonical metabolic pathways, its significance lies in its ability to be hydrolyzed into its constituent amino acids, D-alanine and D-serine, which are key players in distinct biological processes. This technical guide provides an in-depth exploration of the functional roles of dl-Alanyl-dl-serine, detailing its involvement in bacterial peptidoglycan synthesis and its potential impact on the mammalian central nervous system. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated metabolic and signaling pathways.

Introduction

dl-Alanyl-dl-serine is a dipeptide with the molecular formula C₆H₁₂N₂O₄.[1][2] Its structure is characterized by a peptide bond linking an alanine residue to a serine residue, with the "dl" designation indicating a racemic mixture of stereoisomers. The primary biological relevance of this dipeptide stems from its catabolism to D-alanine and D-serine, molecules with well-established and potent biological activities. In Gram-positive bacteria, D-alanine is an essential component of the peptidoglycan cell wall, a critical structure for bacterial viability and a key target for antibiotics. In mammals, D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a vital role in synaptic plasticity and neurotransmission.[3] This guide will dissect the metabolic pathways influenced by dl-Alanyl-dl-serine, providing a comprehensive resource for researchers in microbiology, neurobiology, and pharmacology.

Role in Bacterial Metabolism: Fortifying the Wall

In the realm of microbiology, the significance of dl-Alanyl-dl-serine lies in its potential to serve as a source of D-alanine and D-serine for the synthesis and modification of the bacterial cell wall.

Transport into the Bacterial Cell

Bacteria possess sophisticated transport systems for the uptake of peptides from their environment. The Dipeptide Permease (Dpp) system, an ATP-binding cassette (ABC) transporter, is a primary mechanism for the import of di- and tripeptides in bacteria such as Escherichia coli and Bacillus subtilis.[4][5][6] It is highly probable that dl-Alanyl-dl-serine is transported into the bacterial cytoplasm via the Dpp system or other similar peptide transporters.

Experimental Protocol: Dipeptide Transport Assay

A common method to study the transport of dipeptides like dl-Alanyl-dl-serine into bacteria involves the use of radiolabeled compounds or competitive inhibition assays.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Bacillus subtilis) to mid-logarithmic phase in a defined minimal medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer lacking a carbon source, and resuspend them to a specific optical density.

-

Transport Assay:

-

Direct Uptake: Incubate the bacterial suspension with radiolabeled dl-Alanyl-dl-serine (e.g., containing ¹⁴C-alanine or ³H-serine) for various time intervals.

-

Competitive Inhibition: Incubate the bacteria with a known radiolabeled dipeptide substrate of the Dpp transporter in the presence and absence of unlabeled dl-Alanyl-dl-serine.

-

-

Measurement: Stop the transport reaction by rapid filtration through a membrane filter, followed by washing to remove extracellular substrate. The radioactivity retained on the filter, representing the intracellular substrate, is quantified using a scintillation counter.

-

Data Analysis: Calculate the rate of uptake. For competitive inhibition, determine the inhibition constant (Ki) to assess the affinity of dl-Alanyl-dl-serine for the transporter.

Intracellular Hydrolysis and a Pool of D-Amino Acids

Once inside the bacterial cytoplasm, dl-Alanyl-dl-serine is likely hydrolyzed by intracellular peptidases. Bacteria express a variety of peptidases, some of which exhibit specificity for peptides containing D-amino acids.[7][8] This hydrolysis releases D-alanine and D-serine into the intracellular pool.

Incorporation into Peptidoglycan and Teichoic Acids

The liberated D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. The synthesis of these side chains terminates with a D-alanyl-D-alanine dipeptide, which is essential for the cross-linking reactions that provide the cell wall with its structural integrity.

Furthermore, D-alanine is incorporated into teichoic acids, which are anionic polymers embedded in the cell wall of Gram-positive bacteria. The D-alanylation of teichoic acids is mediated by the proteins encoded by the dlt operon. The D-alanyl carrier protein ligase (DltA) activates D-alanine and transfers it to the D-alanyl carrier protein (DltC). This modification of teichoic acids reduces the net negative charge of the cell wall, thereby modulating interactions with cationic antimicrobial peptides and influencing antibiotic resistance.

D-serine, when present in sufficient concentrations, can be mistakenly incorporated into the peptidoglycan precursors in place of D-alanine. This substitution can lead to a less cross-linked and structurally weaker cell wall, potentially increasing the bacterium's susceptibility to osmotic stress and certain antibiotics.

Diagram: Bacterial Cell Wall Synthesis and the Role of D-Alanine

Caption: Bacterial uptake and metabolism of dl-Alanyl-dl-serine.

Role in Mammalian Systems: A Neuromodulatory Precursor

In mammals, the interest in dl-Alanyl-dl-serine is primarily linked to the biological activity of its D-serine component as a neuromodulator.

Absorption and Distribution

Dipeptides and tripeptides resulting from protein digestion are absorbed from the small intestine into the bloodstream via peptide transporters.[9] While specific transporters for dl-Alanyl-dl-serine have not been characterized, it is plausible that it can be absorbed intact and subsequently distributed throughout the body via the circulatory system.

Enzymatic Degradation

The metabolic fate of D-amino acid-containing peptides in mammals is not as well understood as that of their L-counterparts. However, the presence of D-amino acid oxidase (DAO) in various tissues, particularly the liver and kidney, suggests a mechanism for the degradation of D-amino acids.[10] It is likely that dl-Alanyl-dl-serine is first hydrolyzed by peptidases, and the resulting D-serine and D-alanine are then subject to degradation by DAO. Peptides containing D-amino acids are generally more resistant to proteolysis by common proteases, which could lead to a longer half-life in vivo compared to L-dipeptides.[11]

D-Serine and NMDA Receptor Modulation

D-serine is a potent co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[3] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor. Therefore, the availability of D-serine can significantly influence synaptic plasticity, learning, and memory. Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders.

Diagram: Potential Fate of dl-Alanyl-dl-serine in Mammals

Caption: Hypothetical metabolic fate of dl-Alanyl-dl-serine in mammals.

Analytical Methodologies

The study of dl-Alanyl-dl-serine and its metabolic products requires sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of amino acids and peptides. To separate the D- and L-enantiomers of alanine and serine, chiral derivatization agents can be used to form diastereomers that can be resolved on a standard reversed-phase column.[12] Alternatively, chiral chromatography columns can be employed.

Experimental Protocol: HPLC Analysis of D/L-Amino Acids

-

Sample Preparation: Hydrolyze the sample containing dl-Alanyl-dl-serine (e.g., using acid hydrolysis) to release the free amino acids. Neutralize the sample.

-

Derivatization: React the amino acid mixture with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).[12]

-

HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and an aqueous buffer) to separate the diastereomeric derivatives.

-

Detection: Detect the separated derivatives using a fluorescence or UV detector.

-

Quantification: Use external standards of D- and L-alanine and D- and L-serine to create a calibration curve for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS provide high sensitivity and specificity for the analysis of dipeptides and their metabolites in complex biological matrices. Chiral LC columns can be directly coupled to a mass spectrometer for the separation and detection of enantiomers.[13]

| Parameter | HPLC with Chiral Derivatization | Chiral LC-MS/MS |

| Principle | Separation of diastereomers | Direct separation of enantiomers |

| Sensitivity | Moderate to High | High to Very High |

| Specificity | Good | Excellent |

| Sample Prep | Derivatization required | Minimal (protein precipitation) |

| Instrumentation | Standard HPLC system | LC system coupled to a mass spectrometer |

Conclusion and Future Directions

dl-Alanyl-dl-serine serves as a fascinating molecular link between microbial physiology and mammalian neurobiology. Its primary function appears to be as a carrier and precursor for D-alanine and D-serine. In bacteria, it contributes to the essential processes of cell wall biosynthesis, with implications for antibiotic susceptibility. In mammals, it has the potential to influence central nervous system function through the modulation of NMDA receptors by its D-serine component.

Future research should focus on several key areas:

-

Direct evidence of transport: Elucidating the specific transporters responsible for dl-Alanyl-dl-serine uptake in both bacteria and mammals.

-

Peptidase specificity: Identifying and characterizing the specific peptidases that hydrolyze this dipeptide.

-

Quantitative metabolic flux: Determining the in vivo kinetics of dl-Alanyl-dl-serine transport, hydrolysis, and incorporation into downstream pathways.

-

Pharmacological potential: Investigating the therapeutic potential of dl-Alanyl-dl-serine and its analogs as modulators of bacterial growth or neuronal activity.

A deeper understanding of the metabolic pathways involving dl-Alanyl-dl-serine will undoubtedly open new avenues for the development of novel antimicrobial agents and therapeutics for neurological disorders.

References

- 1. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]

- 2. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide transport and chemotaxis in Escherichia coli and Salmonella typhimurium: characterization of the dipeptide permease (Dpp) and the dipeptide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dipeptide permease of Escherichia coli closely resembles other bacterial transport systems and shows growth-phase-dependent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Enzymes acting on D-amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymes acting on peptides containing D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

dl-Alanyl-dl-serine: An In-depth Technical Guide on its Zwitterionic Nature and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties and solubility characteristics of the dipeptide dl-alanyl-dl-serine. This document is intended to be a valuable resource for researchers and professionals involved in peptide-based drug development and formulation, offering detailed insights into the physicochemical behavior of this compound.

Core Concepts: The Zwitterionic Nature of dl-Alanyl-dl-serine

dl-Alanyl-dl-serine, a dipeptide composed of alanine and serine, exists predominantly as a zwitterion in aqueous solutions over a wide pH range. This internal salt is characterized by the presence of both a positively charged ammonium group (-NH3+) at the N-terminus and a negatively charged carboxylate group (-COO-) at the C-terminus, resulting in an overall neutral molecule. The specific pH at which the net charge is zero is known as the isoelectric point (pI).

The zwitterionic nature of dl-alanyl-dl-serine is fundamental to its solubility and biological activity. The equilibrium between the zwitterionic, cationic, and anionic forms is pH-dependent, as illustrated in the following diagram.

Caption: pH-dependent equilibrium of dl-alanyl-dl-serine.

Physicochemical Properties

A summary of the key physicochemical properties of dl-alanyl-dl-serine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |

| Predicted Water Solubility (L-alanyl-L-serine) | 81 g/L | ALOGPS |

| Estimated Isoelectric Point (pI) | ~5.69 | Calculated |

Isoelectric Point (pI) Estimation

The isoelectric point (pI) of a simple dipeptide can be estimated by averaging the pKa values of the terminal α-carboxyl and α-amino groups. For dl-alanyl-dl-serine, the relevant pKa values are those of the carboxyl group of serine and the amino group of alanine.

| Ionizable Group | Amino Acid | pKa Value |

| α-COOH | Serine | 2.21 |

| α-NH₃⁺ | Alanine | 9.17 |

Estimated pI = (pKa₁ + pKa₂) / 2 = (2.21 + 9.17) / 2 = 5.69

At a pH below the pI, the dipeptide will carry a net positive charge, and above the pI, it will have a net negative charge. This charge state significantly influences its solubility and interaction with other molecules.

Solubility of dl-Alanyl-dl-serine

The solubility of peptides is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. The solubility of dl-alanyl-dl-serine is influenced by several factors, including pH, temperature, and the presence of co-solvents.

Factors Influencing Solubility

-

pH: Peptides are generally least soluble at their isoelectric point, where the net charge is zero, leading to increased intermolecular interactions and potential aggregation. Moving the pH away from the pI increases the net charge, enhancing interactions with water molecules and improving solubility.

-

Temperature: For most solids, solubility in water increases with temperature. However, the effect of temperature on peptide solubility can be complex and should be determined experimentally.

-

Stereochemistry: The spatial arrangement of atoms can influence crystal packing and intermolecular forces, thereby affecting solubility. Racemic mixtures, such as dl-alanyl-dl-serine, may have different solubility profiles compared to their pure enantiomers. For instance, the solubility of dl-serine is significantly lower than that of its pure D- and L-enantiomers due to differences in crystal structure and hydrogen bonding.

Quantitative Solubility Data

| Compound | Temperature (°C) | Solubility ( g/100 mL) |

| dl-Alanine | 25 | 16.65 |

| dl-Serine | 25 | 5.02 |

| L-Serine | 25 | 42.2 |

This data suggests that the individual amino acids have moderate to high water solubility. The presence of the polar hydroxyl group from serine in the dipeptide structure is expected to contribute favorably to its aqueous solubility.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the experimental determination of the isoelectric point and solubility of dl-alanyl-dl-serine.

Determination of Isoelectric Point by Potentiometric Titration

This method involves titrating a solution of the dipeptide with a strong base and monitoring the pH to determine the pKa values of the ionizable groups.

Caption: Workflow for pI determination by potentiometric titration.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dl-alanyl-dl-serine.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Adjust the initial pH of the solution to approximately 1.5 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all carboxyl groups are fully protonated.

-

-

Titration:

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

-

Add the titrant in small, precise increments, recording the pH value after each addition. Ensure the solution is well-stirred throughout the titration.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of base added to generate a titration curve.

-

Identify the two equivalence points, which correspond to the complete deprotonation of the carboxyl group and the amino group, respectively. These will appear as steep inflections in the curve.

-

Determine the pKa values from the pH at the half-equivalence points. pKa₁ corresponds to the carboxyl group, and pKa₂ corresponds to the amino group.

-

Calculate the isoelectric point (pI) by averaging the two determined pKa values.

-

Measurement of Aqueous Solubility by the Gravimetric Method

This method determines solubility by measuring the mass of the dissolved solute in a saturated solution at a specific temperature.

Caption: Workflow for solubility measurement by the gravimetric method.

Methodology:

-

Equilibration:

-

Add an excess amount of dl-alanyl-dl-serine to a known volume of deionized water in a sealed container.

-

Place the container in a temperature-controlled water bath or incubator and stir continuously to ensure the solution reaches saturation. Equilibration times of 24 to 48 hours are typically sufficient.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease stirring and allow any undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the collected sample to a pre-weighed container and record the total weight.

-

Evaporate the water from the sample using a vacuum oven or by gentle heating until a constant weight of the solid residue is achieved.

-

Accurately weigh the container with the dried solid residue.

-

-

Calculation:

-

The mass of the dissolved dipeptide is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the water is the total weight of the collected sample minus the weight of the dissolved dipeptide.

-

Calculate the solubility in grams per 100 mL or other desired units.

-

Conclusion

dl-Alanyl-dl-serine is a dipeptide with a prominent zwitterionic character that governs its physicochemical properties, particularly its solubility in aqueous media. While specific experimental solubility data for the dl-racemic mixture is currently limited in the scientific literature, its constituent amino acids and the predicted solubility of its L-isomer suggest good water solubility. The provided experimental protocols offer a clear pathway for researchers to determine the precise isoelectric point and solubility profile of dl-alanyl-dl-serine, which are essential parameters for its application in pharmaceutical and biotechnological research and development. Further experimental investigation into the temperature and pH-dependent solubility of this dipeptide is warranted to expand its characterization and facilitate its use in various scientific disciplines.

In-Depth Technical Guide to the Stereoisomers of Alanyl-Serine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of the dipeptide alanyl-serine, focusing on their structure, properties, synthesis, and potential biological significance. This document is intended to serve as a technical resource for professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction to Alanyl-Serine Stereoisomers